molecular formula C8H6N2O3 B13219272 7-Amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

7-Amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Cat. No.: B13219272
M. Wt: 178.14 g/mol
InChI Key: DNWVUFSWMQIGJX-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of anthranilic acid with formaldehyde and a suitable amine under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzoxazine derivative .

Industrial Production Methods: Industrial production of this compound often employs solvent-free microwave irradiation techniques. This method is advantageous due to its rapid reaction times, high yields, and environmentally friendly nature. The solvent-free microwave thermolysis has been shown to be a convenient and efficient protocol for synthesizing benzoxazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include oxo-derivatives, amine derivatives, and substituted benzoxazines .

Scientific Research Applications

7-Amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as interleukin-1, which plays a role in immune and inflammatory responses . Additionally, the compound can modulate the activity of various receptors and signaling pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of biological activities and chemical reactivity

Properties

IUPAC Name

7-amino-1,3-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)13-8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWVUFSWMQIGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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